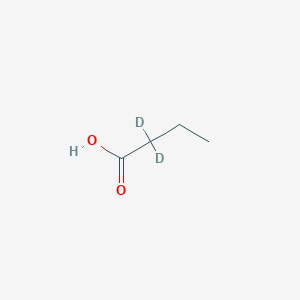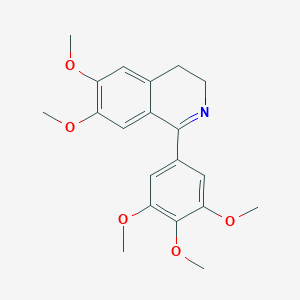![molecular formula C12H8ClNO4 B096146 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid CAS No. 6305-23-3](/img/structure/B96146.png)
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid, also known as CDDO-Im, is a synthetic triterpenoid compound that has been widely studied for its potential therapeutic applications. This compound has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is complex and involves multiple pathways. 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to activate the Nrf2/Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation. 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid can induce apoptosis by activating the JNK pathway and inhibiting the PI3K/Akt pathway.
Biochemische Und Physiologische Effekte
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to have a range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, inhibit the growth of cancer cells, induce apoptosis, and improve cognitive function. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to have neuroprotective effects and can protect against ischemic injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in lab experiments is its well-documented biological activity. 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been extensively studied and its mechanism of action is well understood. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is relatively stable and can be stored for extended periods of time. However, one limitation of using 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in lab experiments is its complex synthesis method. The synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are many potential future directions for the study of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid. One area of research is the development of novel synthetic analogs of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid with improved pharmacological properties. Additionally, the use of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in combination with other drugs or therapies is an area of active research. Finally, the potential therapeutic applications of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in the treatment of neurological disorders, such as Alzheimer's disease, is an area of growing interest.
In conclusion, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties, and has been shown to have a range of biochemical and physiological effects. While the synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is complex, its well-documented biological activity makes it a valuable tool for lab experiments. There are many potential future directions for the study of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid, including the development of novel synthetic analogs and the exploration of its therapeutic applications in neurological disorders.
Synthesemethoden
The synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid involves several steps, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-aminoacetic acid to form the intermediate 2-(2-aminoacetyl)amino-3,4-dichloro-5,6-dicyano-1,4-benzoquinone. This intermediate is then reacted with 2-hydroxyimino-2-phenylacetic acid to yield 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid. The synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have demonstrated that 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
6305-23-3 |
|---|---|
Produktname |
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid |
Molekularformel |
C12H8ClNO4 |
Molekulargewicht |
265.65 g/mol |
IUPAC-Name |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid |
InChI |
InChI=1S/C12H8ClNO4/c13-9-10(14-5-8(15)16)12(18)7-4-2-1-3-6(7)11(9)17/h1-4,14H,5H2,(H,15,16) |
InChI-Schlüssel |
BGVSMWPOACWRMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
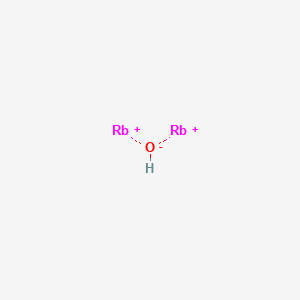
![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)
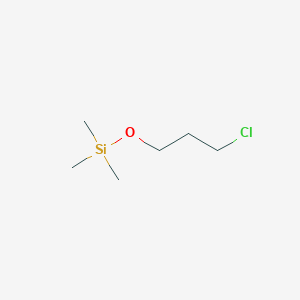
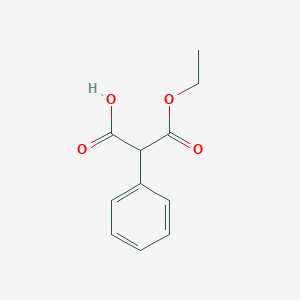
![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)
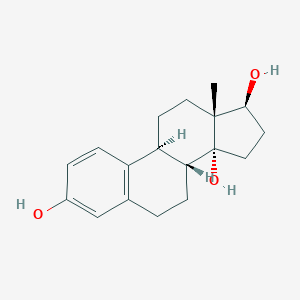
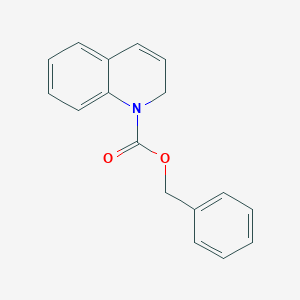

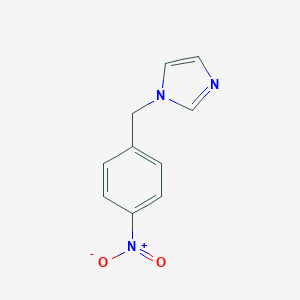
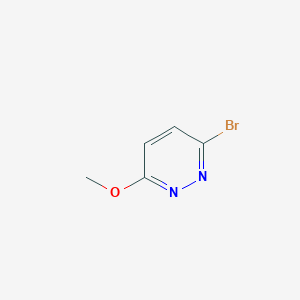
![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)
